2-amino-N-cyclohexyl-N-methylbutanamide 2-amino-N-cyclohexyl-N-methylbutanamide
Brand Name: Vulcanchem
CAS No.: 1218023-56-3
VCID: VC2542329
InChI: InChI=1S/C11H22N2O/c1-3-10(12)11(14)13(2)9-7-5-4-6-8-9/h9-10H,3-8,12H2,1-2H3
SMILES: CCC(C(=O)N(C)C1CCCCC1)N
Molecular Formula: C11H22N2O
Molecular Weight: 198.31 g/mol

2-amino-N-cyclohexyl-N-methylbutanamide

CAS No.: 1218023-56-3

Cat. No.: VC2542329

Molecular Formula: C11H22N2O

Molecular Weight: 198.31 g/mol

* For research use only. Not for human or veterinary use.

2-amino-N-cyclohexyl-N-methylbutanamide - 1218023-56-3

Specification

CAS No. 1218023-56-3
Molecular Formula C11H22N2O
Molecular Weight 198.31 g/mol
IUPAC Name 2-amino-N-cyclohexyl-N-methylbutanamide
Standard InChI InChI=1S/C11H22N2O/c1-3-10(12)11(14)13(2)9-7-5-4-6-8-9/h9-10H,3-8,12H2,1-2H3
Standard InChI Key QJGXUAXCPFJRAO-UHFFFAOYSA-N
SMILES CCC(C(=O)N(C)C1CCCCC1)N
Canonical SMILES CCC(C(=O)N(C)C1CCCCC1)N

Introduction

Chemical Identity and Structure

2-Amino-N-cyclohexyl-N-methylbutanamide is an organic compound characterized by its amino and amide functional groups. It has specific chemical identifiers that distinguish it from similar compounds.

Identification Parameters

The compound can be identified through various standardized parameters as summarized in the table below:

ParameterValue
CAS Number1218023-56-3
Molecular FormulaC₁₁H₂₂N₂O
Molecular Weight198.31 g/mol
IUPAC Name2-amino-N-cyclohexyl-N-methylbutanamide
PubChem Compound ID43649415

These identification parameters provide a standardized way to reference the compound in scientific literature and databases.

Structural Characteristics

The molecular structure of 2-amino-N-cyclohexyl-N-methylbutanamide features several key components:

  • An amino group (-NH₂) at the 2-position

  • A butanamide backbone

  • N-cyclohexyl and N-methyl substituents on the amide nitrogen

This structure can be represented through various notation systems:

  • InChI: InChI=1S/C11H22N2O/c1-3-10(12)11(14)13(2)9-7-5-4-6-8-9/h9-10H,3-8,12H2,1-2H3

  • SMILES: CCC(C(=O)N(C)C1CCCCC1)N

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-amino-N-cyclohexyl-N-methylbutanamide is essential for proper handling and application in research settings.

Physical Properties

While specific experimental data on physical properties is limited in the available research, theoretical predictions and general knowledge of similar compounds allow for reasonable estimations of its properties.

The compound is likely to exist as a solid at room temperature due to its molecular weight and amide functionality. As an amino-amide, it would exhibit moderate water solubility due to its polar functional groups, but the cyclohexyl moiety contributes to lipophilicity, potentially making it more soluble in organic solvents.

Chemical Reactivity

The reactivity of 2-amino-N-cyclohexyl-N-methylbutanamide is largely determined by its functional groups:

  • The primary amine group (-NH₂) can participate in various reactions:

    • Nucleophilic substitution reactions

    • Condensation with aldehydes or ketones

    • Formation of amides through acylation

  • The amide group exhibits:

    • Relative stability to hydrolysis compared to esters

    • Potential for resonance stabilization

    • Hydrogen bonding capability

These reactive sites make the compound potentially useful as a building block in organic synthesis and pharmaceutical research.

Applications and Research Significance

The structural features of 2-amino-N-cyclohexyl-N-methylbutanamide suggest several potential applications in research and development fields.

Pharmaceutical Research

The compound contains structural elements common in bioactive molecules:

  • The amino group can serve as a hydrogen bond donor

  • The amide functionality is a common pharmacophore in many drugs

  • The cyclohexyl group provides lipophilicity, potentially enhancing membrane permeability

These characteristics make it a candidate for:

  • Structure-activity relationship studies

  • Lead compound development

  • Pharmacological screening programs

Chemical Building Block

As a bifunctional molecule containing both amine and amide groups, 2-amino-N-cyclohexyl-N-methylbutanamide could serve as a valuable intermediate in the synthesis of more complex compounds:

  • The primary amine allows for further functionalization

  • The stereogenic center at C-2 introduces potential for stereoselective chemistry

  • The amide group provides structural rigidity and hydrogen bonding capability

Comparative Analysis with Similar Compounds

It is important to distinguish 2-amino-N-cyclohexyl-N-methylbutanamide from similar compounds that appear in the scientific literature:

CompoundCAS NumberMolecular FormulaKey Structural Difference
2-amino-N-cyclohexyl-N-methylbutanamide1218023-56-3C₁₁H₂₂N₂OTarget compound
2-amino-4-cyclohexyl-N-methylbutanamide2227204-77-3C₁₁H₂₂N₂OCyclohexyl group at C-4 position instead of on amide nitrogen
2-Amino-N-cyclohexyl-N-methylbenzylamine57365-08-9C₁₄H₂₂N₂Benzyl structure rather than butanamide backbone

This distinction is crucial for proper identification and application in research contexts.

Analytical Characterization

For proper identification and quality control, 2-amino-N-cyclohexyl-N-methylbutanamide can be characterized using various analytical techniques.

Spectroscopic Analysis

Standard spectroscopic methods likely to be useful include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show signals for:

      • Primary amine protons

      • Methyl groups

      • Cyclohexyl ring protons

      • Methylene protons of the butyl chain

    • ¹³C NMR would reveal the carbonyl carbon and other carbon environments

  • Infrared Spectroscopy (IR):

    • Characteristic absorption bands for:

      • N-H stretching (primary amine)

      • C=O stretching (amide)

      • C-N stretching

  • Mass Spectrometry:

    • Expected molecular ion peak at m/z 198

    • Fragmentation pattern involving loss of amino group and cleavage of the amide bond

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be valuable for purity assessment and separation from structurally similar compounds.

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